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molecular formula C9H8BrF3S B8301450 1-(3,3,3-Trifluoropropylthio)-4-bromobenzene

1-(3,3,3-Trifluoropropylthio)-4-bromobenzene

Cat. No. B8301450
M. Wt: 285.13 g/mol
InChI Key: UELKIIFZVNFDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06969714B2

Procedure details

3-Bromo-1,1,1-trifluoropropane (640 μL, 6 mmol) was added to a mixture of 4-bromothiophenol (945 mg, 5 mmol) and potassium carbonate (760 mg, 5.5 mmol) in DMF (5 ml) and the reaction mixture heated at 40° C. for 1 hour. The mixture was allowed to cool to ambient temperature and poured into water (50 ml) and extracted with EtOAc (2×30 ml). The extracts were combined, washed with brine (3×30 ml), dried (Chemelut column 1010) and evaporated to give the title compound (1.36 g, 95%) as a pale yellow oil. NMR 2.56 (m, 2H), 3.13 (t, 2H, 7.31 (d, 2H), 7.51 (d, 2H), m/z 285 (M+).
Quantity
640 μL
Type
reactant
Reaction Step One
Quantity
945 mg
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([F:7])([F:6])[F:5].[Br:8][C:9]1[CH:14]=[CH:13][C:12]([SH:15])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[F:5][C:4]([F:7])([F:6])[CH2:3][CH2:2][S:15][C:12]1[CH:13]=[CH:14][C:9]([Br:8])=[CH:10][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
640 μL
Type
reactant
Smiles
BrCCC(F)(F)F
Name
Quantity
945 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
760 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×30 ml)
WASH
Type
WASH
Details
washed with brine (3×30 ml)
CUSTOM
Type
CUSTOM
Details
dried (Chemelut column 1010)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(CCSC1=CC=C(C=C1)Br)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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